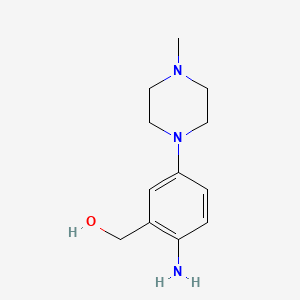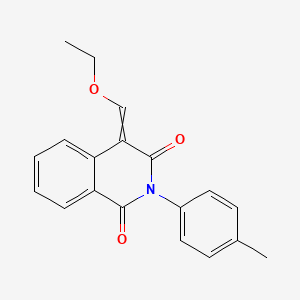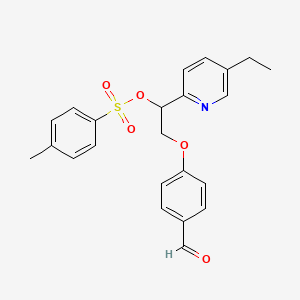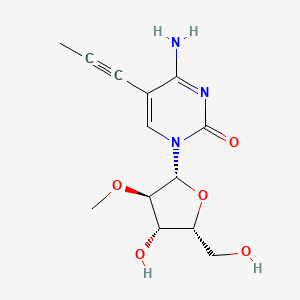
Lacto-N-difucohexaitol I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lacto-N-difucohexaitol I is a di-fucosylated, non-sialylated human milk oligosaccharide. It is a neutral hexasaccharide present in human milk and is known for its role in infant nutrition and development. This compound is part of the broader family of human milk oligosaccharides, which are known for their prebiotic effects and ability to modulate the gut microbiota of infants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lacto-N-difucohexaitol I involves the use of glycosyltransferases to assemble the oligosaccharide from monosaccharide building blocks. The process typically involves the enzymatic elongation of lactose by either β1-3 or β1-6 linkages of galactose to lacto-N-biose or N-acetyllactosamine . The reaction conditions often require specific glycosyltransferases and the presence of α-lactalbumin to facilitate the process .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation using engineered strains of bacteria such as Escherichia coli or Bacillus subtilis. These bacteria are genetically modified to express the necessary glycosyltransferases and other enzymes required for the synthesis of the oligosaccharide . The production process involves optimizing the expression levels of these enzymes and fine-tuning the fermentation conditions to maximize yield .
Analyse Des Réactions Chimiques
Types of Reactions: Lacto-N-difucohexaitol I can undergo various chemical reactions, including glycosylation, hydrolysis, and oxidation. The glycosylation reactions involve the addition of monosaccharide units to the oligosaccharide chain, while hydrolysis reactions break down the oligosaccharide into its constituent monosaccharides .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include glycosyltransferases, glycosidases, and various monosaccharide donors such as UDP-galactose and UDP-glucose . The reactions are typically carried out under mild conditions, with temperatures ranging from 25°C to 37°C and pH levels between 6.0 and 7.5 .
Major Products: The major products formed from the reactions involving this compound include various fucosylated and non-fucosylated oligosaccharides. These products can be further modified to produce more complex human milk oligosaccharides .
Applications De Recherche Scientifique
Lacto-N-difucohexaitol I has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a standard in analytical procedures such as capillary electrophoresis and liquid chromatography . In biology, it serves as a model compound for studying the structure and function of human milk oligosaccharides .
In medicine, this compound is studied for its potential prebiotic effects and its ability to modulate the gut microbiota of infants. It has been shown to promote the growth of beneficial bacteria such as Bifidobacterium and inhibit the colonization of pathogenic bacteria . In industry, it is used in the production of infant formula and other nutritional products to mimic the beneficial effects of human milk .
Mécanisme D'action
The mechanism of action of Lacto-N-difucohexaitol I involves its interaction with specific receptors and enzymes in the gut microbiota. It serves as a substrate for beneficial bacteria such as Bifidobacterium, promoting their growth and activity . The compound also inhibits the adhesion of pathogenic bacteria to the gut epithelium, thereby reducing the risk of infections .
At the molecular level, this compound is recognized by specific glycosidases and glycosyltransferases, which facilitate its metabolism and incorporation into the bacterial cell wall . The pathways involved in its metabolism include the Leloir pathway and the salvage pathway for nucleotide sugars .
Comparaison Avec Des Composés Similaires
Lacto-N-difucohexaitol I is similar to other human milk oligosaccharides such as lacto-N-tetraose and lacto-N-neotetraose. it is unique in its di-fucosylation pattern, which confers specific biological activities . Unlike lacto-N-tetraose, which has a single fucose residue, this compound has two fucose residues, making it more effective in promoting the growth of beneficial bacteria and inhibiting pathogenic bacteria .
List of Similar Compounds:- Lacto-N-tetraose
- Lacto-N-neotetraose
- 2’-Fucosyllactose
- 3-Fucosyllactose
This compound stands out due to its unique structure and specific biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C38H65NO29 |
|---|---|
Poids moléculaire |
999.9 g/mol |
Nom IUPAC |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C38H65NO29/c1-8-16(45)20(49)25(54)35(58-8)65-29-14(7-43)63-34(67-31-19(48)12(5-41)61-37(27(31)56)64-28-13(6-42)60-33(57)24(53)23(28)52)15(39-10(3)44)30(29)66-38-32(22(51)18(47)11(4-40)62-38)68-36-26(55)21(50)17(46)9(2)59-36/h8-9,11-38,40-43,45-57H,4-7H2,1-3H3,(H,39,44)/t8-,9-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21+,22-,23+,24+,25-,26-,27+,28+,29+,30+,31-,32+,33?,34-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
RQNFGIWYOACERD-OCQMRBNYSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)NC(=O)C)O[C@H]5[C@H]([C@H](O[C@H]([C@@H]5O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)O)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)NC(=O)C)OC5C(C(OC(C5O)OC6C(OC(C(C6O)O)O)CO)CO)O)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825917.png)
![2-Benzyl-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11825920.png)


![1-[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine](/img/structure/B11825936.png)


